molecular formula C17H22N2O2 B2487033 N-(4-cyanooxan-4-yl)-3-phenylpentanamide CAS No. 1355848-63-3

N-(4-cyanooxan-4-yl)-3-phenylpentanamide

Numéro de catalogue B2487033
Numéro CAS: 1355848-63-3
Poids moléculaire: 286.375
Clé InChI: COZRSVJEQPQYAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyanooxan-4-yl)-3-phenylpentanamide, commonly known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX-5461 has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. In

Mécanisme D'action

CX-5461 selectively binds to the DNA-binding cleft of Pol I and inhibits its transcriptional activity. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. Inhibition of Pol I transcription by CX-5461 leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces cell death in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. In addition, CX-5461 has been reported to inhibit the proliferation of cancer cells and induce apoptosis. CX-5461 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, CX-5461 may also have off-target effects on other cellular processes, which may limit its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

CX-5461 is a potent and selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. CX-5461 can be used to investigate the effects of Pol I inhibition on cancer cell proliferation, DNA damage response, and cell death. However, CX-5461 may also have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other anticancer agents. CX-5461 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may enhance its therapeutic potential. Another area of interest is the identification of biomarkers that predict the response to CX-5461 treatment. Biomarkers may help to identify patients who are most likely to benefit from CX-5461 treatment and improve patient outcomes. Finally, the development of novel Pol I inhibitors with improved selectivity and efficacy may further advance the field of cancer therapeutics.

Méthodes De Synthèse

The synthesis of CX-5461 involves the reaction of 4-cyanooxazole with 3-phenylpentanenitrile. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of CX-5461. The synthesis of CX-5461 is a multi-step process that requires careful attention to detail and purification steps to obtain a high yield of the final product.

Applications De Recherche Scientifique

CX-5461 has been extensively studied for its potential as a therapeutic agent for cancer treatment. CX-5461 selectively targets Pol I transcription, which is upregulated in many cancer cells. By inhibiting Pol I transcription, CX-5461 induces DNA damage and cell death in cancer cells. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Propriétés

IUPAC Name

N-(4-cyanooxan-4-yl)-3-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-14(15-6-4-3-5-7-15)12-16(20)19-17(13-18)8-10-21-11-9-17/h3-7,14H,2,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZRSVJEQPQYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.